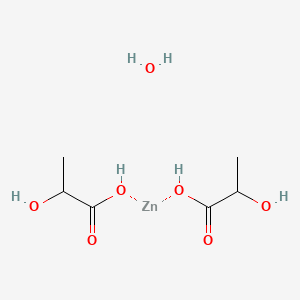
Zinc lactate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc lactate hydrate is a chemical compound formed by the combination of zinc and lactic acid, with the chemical formula Zn(C₃H₅O₃)₂·xH₂O. It appears as a white to almost white fine powder, is nearly odorless, and is highly soluble in water . This compound is commonly used in dental care products due to its antimicrobial properties and its ability to reduce or inhibit the formation of dental plaque and tartar .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc lactate hydrate is typically synthesized through the neutralization of lactic acid with a high-purity zinc source, such as zinc oxide or zinc acetate. The reaction can be represented as follows : [ 2CH₃CH(OH)COOH + ZnO \rightarrow Zn(C₃H₅O₃)₂ + H₂O ]
Industrial Production Methods: In industrial settings, the synthesis involves the complete neutralization of lactic acid with zinc oxide, followed by crystallization to obtain this compound . The reaction is usually carried out in an aqueous medium to ensure high solubility and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc lactate hydrate primarily undergoes substitution reactions. It can react with other acids or bases to form different zinc salts or lactate derivatives.
Common Reagents and Conditions:
Acids: Reacts with strong acids like hydrochloric acid to form zinc chloride and lactic acid.
Bases: Reacts with strong bases like sodium hydroxide to form sodium lactate and zinc hydroxide.
Major Products Formed:
Zinc chloride and lactic acid: when reacted with hydrochloric acid.
Sodium lactate and zinc hydroxide: when reacted with sodium hydroxide.
Applications De Recherche Scientifique
Zinc lactate hydrate has a wide range of applications in various fields:
Chemistry:
- Used as a precursor in the synthesis of zinc oxide nanoparticles .
- Acts as a catalyst in certain organic reactions.
Biology:
Medicine:
- Incorporated into dental care products like toothpaste and mouthwash for its antimicrobial properties .
- Used in dietary supplements to prevent zinc deficiency .
Industry:
Mécanisme D'action
Zinc lactate hydrate exerts its effects through several mechanisms:
Antimicrobial Action:
- The zinc ion (Zn²⁺) inhibits the growth of bacteria by disrupting their cell membrane integrity and interfering with their metabolic processes .
Nutrient Supplement:
- Zinc is essential for various enzymatic functions and plays a crucial role in immune response, protein synthesis, and DNA synthesis .
Antioxidant Properties:
Comparaison Avec Des Composés Similaires
Zinc gluconate: Another zinc salt used in dietary supplements and cold remedies.
Zinc acetate: Used in lozenges for treating the common cold and as a dietary supplement.
Uniqueness of Zinc Lactate Hydrate:
Propriétés
Formule moléculaire |
C6H14O7Zn |
|---|---|
Poids moléculaire |
263.6 g/mol |
Nom IUPAC |
2-hydroxypropanoic acid;zinc;hydrate |
InChI |
InChI=1S/2C3H6O3.H2O.Zn/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);1H2; |
Clé InChI |
WZJSROABYWQPAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)O.CC(C(=O)O)O.O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13833996.png)
![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)
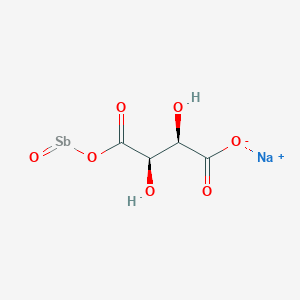
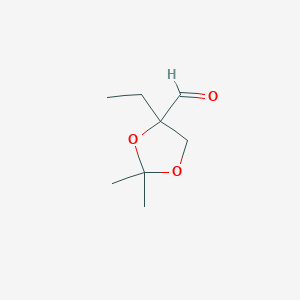
![N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B13834010.png)

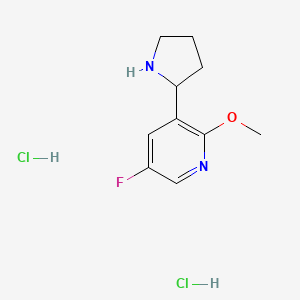
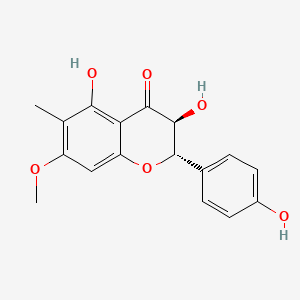
![1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13834047.png)
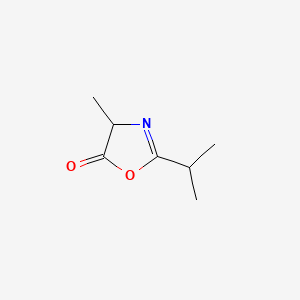
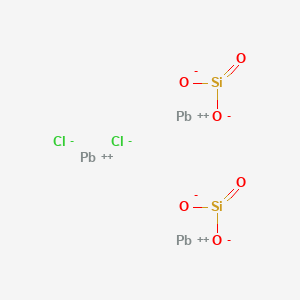
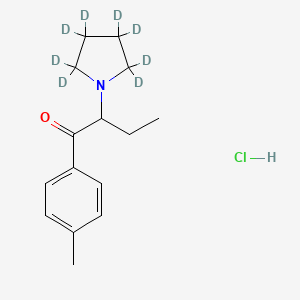
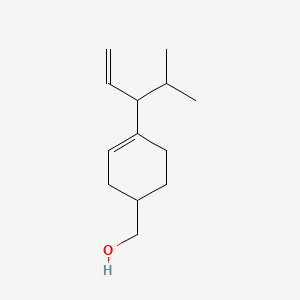
![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)
